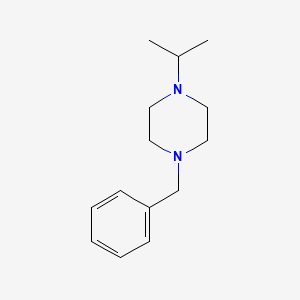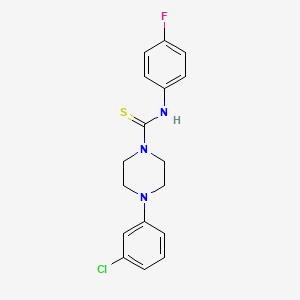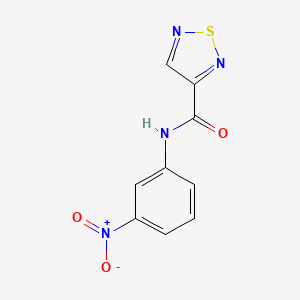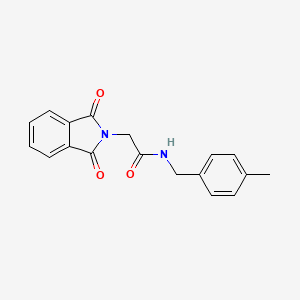
N'-(tert-butyl)-N,N-diisopropylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N,N-diisopropylterephthalamide, commonly known as Boc-DIPT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is used as a protecting group in the synthesis of peptides and other organic compounds.
Mécanisme D'action
Boc-DIPT acts as a protecting group by attaching to the amino group of an amino acid. This prevents the amino acid from reacting with other reagents during the synthesis process. Boc-DIPT can be removed from the amino acid by treatment with an acid, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
Boc-DIPT has no known biochemical or physiological effects. It is used solely as a protecting group in the synthesis of peptides and other organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Boc-DIPT as a protecting group has several advantages. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT is also relatively stable, which makes it useful in the synthesis of long peptides and proteins.
However, there are also some limitations to the use of Boc-DIPT. It is not compatible with certain reagents, such as strong acids and bases, which can lead to unwanted side reactions. Boc-DIPT can also be difficult to remove from certain amino acids, which can lead to incomplete deprotection and the formation of unwanted side products.
Orientations Futures
There are several future directions for the use of Boc-DIPT in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than Boc-DIPT. Another area of interest is the use of Boc-DIPT in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion:
In conclusion, Boc-DIPT is a widely used protecting group in scientific research. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT has no known biochemical or physiological effects, and it is used solely as a protecting group in the synthesis of peptides and other organic compounds. While there are some limitations to the use of Boc-DIPT, it remains a valuable tool in the field of organic synthesis.
Méthodes De Synthèse
The synthesis of Boc-DIPT involves the reaction of terephthalic acid with tert-butylamine and diisopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of Boc-DIPT, which can be purified by column chromatography.
Applications De Recherche Scientifique
Boc-DIPT is widely used in scientific research as a protecting group in the synthesis of peptides and other organic compounds. It is particularly useful in the synthesis of long peptides and proteins, where the presence of multiple amino acids can lead to unwanted side reactions. Boc-DIPT is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propriétés
IUPAC Name |
1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFCLSCRSVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967528 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5303-81-1 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)

![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)
![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
